

# A Retrospective Look: Phentermine Monotherapy vs. the Combination Phentermine-Fenfluramine

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## A Comparative Analysis of Efficacy and Cardiovascular Safety

The landscape of obesity pharmacotherapy was significantly altered by the rise and subsequent fall of the phentermine-fenfluramine ("phen-fen") combination. While this regimen demonstrated notable efficacy in weight reduction, concerns over serious cardiovascular adverse effects, including valvular heart disease and pulmonary hypertension, led to the withdrawal of fenfluramine from the market.<sup>[1][2][3]</sup> This guide provides a retrospective comparison of phentermine monotherapy against the phen-fen combination, focusing on experimental data from clinical studies.

## Efficacy in Weight Management: A Comparative Overview

Retrospective studies have sought to determine whether the addition of fenfluramine to phentermine resulted in a synergistic effect on weight loss. A notable study analyzing data from an outpatient obesity management program found no statistically significant difference in weight loss between patients treated with phentermine alone and those treated with the phen-fen combination over a 12-week period when combined with a very-low-calorie diet (VLCD).<sup>[4]</sup><sup>[5][6]</sup>

For women, the mean total body weight loss at 12 weeks was 7.4% in the phentermine group and 8.7% in the phen-fen group, a difference that was not statistically significant.<sup>[4][5]</sup> Similarly,

for men, the mean total body weight loss was 7.8% in the phentermine group and 8.2% in the phen-fen group, also not a significant difference.[4][5]

In contrast, an earlier double-blind clinical trial by Weintraub et al. (1984) reported a greater weight loss with the combination. At 24 weeks, the phen-fen group experienced a 14.6 kg (16%) weight loss, compared to a 10.0 kg loss with phentermine alone and a 7.5 kg loss with fenfluramine alone.[4] Another long-term study found that at 34 weeks, participants on phen-fen lost an average of 14.2 kg (15.9% of initial weight) compared to a 4.6 kg (4.9%) loss in the placebo group.[7]

Table 1: Comparative Weight Loss Data

Study	Treatment Group	Duration	Mean Weight Loss
Retrospective Study (UCLA)[4][5]	Phentermine	12 weeks	7.4% (women), 7.8% (men)
Phentermine-Fenfluramine	12 weeks	8.7% (women), 8.2% (men)	
Weintraub et al. (1984)[4]	Phentermine	24 weeks	10.0 kg
Phentermine-Fenfluramine	24 weeks	14.6 kg	
Long-term Clinical Trial[7]	Phentermine-Fenfluramine	34 weeks	14.2 kg (15.9%)
Placebo	34 weeks	4.6 kg (4.9%)	

## Cardiovascular Safety Profile: A Tale of Two Treatments

The primary reason for the discontinuation of the phen-fen combination was its association with serious cardiovascular adverse events.

### Valvular Heart Disease

Multiple reports and studies linked fenfluramine, particularly in combination with phentermine, to the development of unusual valvular morphology and regurgitation.[8][9][10][11][12] A study identified valvular heart disease in 24 women treated with phen-fen who had no prior history of cardiac issues.[8] The histopathological findings were similar to those seen in carcinoid or ergotamine-induced valve disease.[8][12] The prevalence of valvular abnormalities, mainly mild aortic regurgitation, was shown to increase with the duration of phen-fen treatment, especially for those who had taken the medication for more than six months.[13][14] In one study, the prevalence of mild or greater aortic regurgitation was 8.8% in treated patients versus 3.6% in controls.[14]

## Pulmonary Hypertension

The use of fen-fen was also associated with an increased risk of pulmonary hypertension.[1][2][8]

In contrast, longer-term studies of phentermine monotherapy have not shown an increased risk of incident cardiovascular disease (CVD) or death.[15][16][17] A large retrospective cohort study found that the composite outcome of CVD or death was rare (0.3%) and there was no significant difference in hazard ratios between short-term and longer-term users of phentermine.[15][16][17]

Table 2: Cardiovascular Adverse Events

Adverse Event	Phentermine Monotherapy	Phentermine-Fenfluramine
Valvular Heart Disease	No clear association in long-term studies.[1]	Associated with unusual valvular morphology and regurgitation.[8][9][10][11][12] Prevalence of aortic regurgitation increased with duration of use.[13][14]
Pulmonary Hypertension	A possible connection cannot be ruled out, but a clear link has not been established.[1]	Associated with an increased risk.[1][2][8]
Incident CVD or Death	No significant increase in risk with longer-term use in low-risk individuals.[15][16][17]	Not applicable due to withdrawal from market over safety concerns.

## Experimental Protocols

### Retrospective Study of Phentermine vs. Phentermine-Fenfluramine

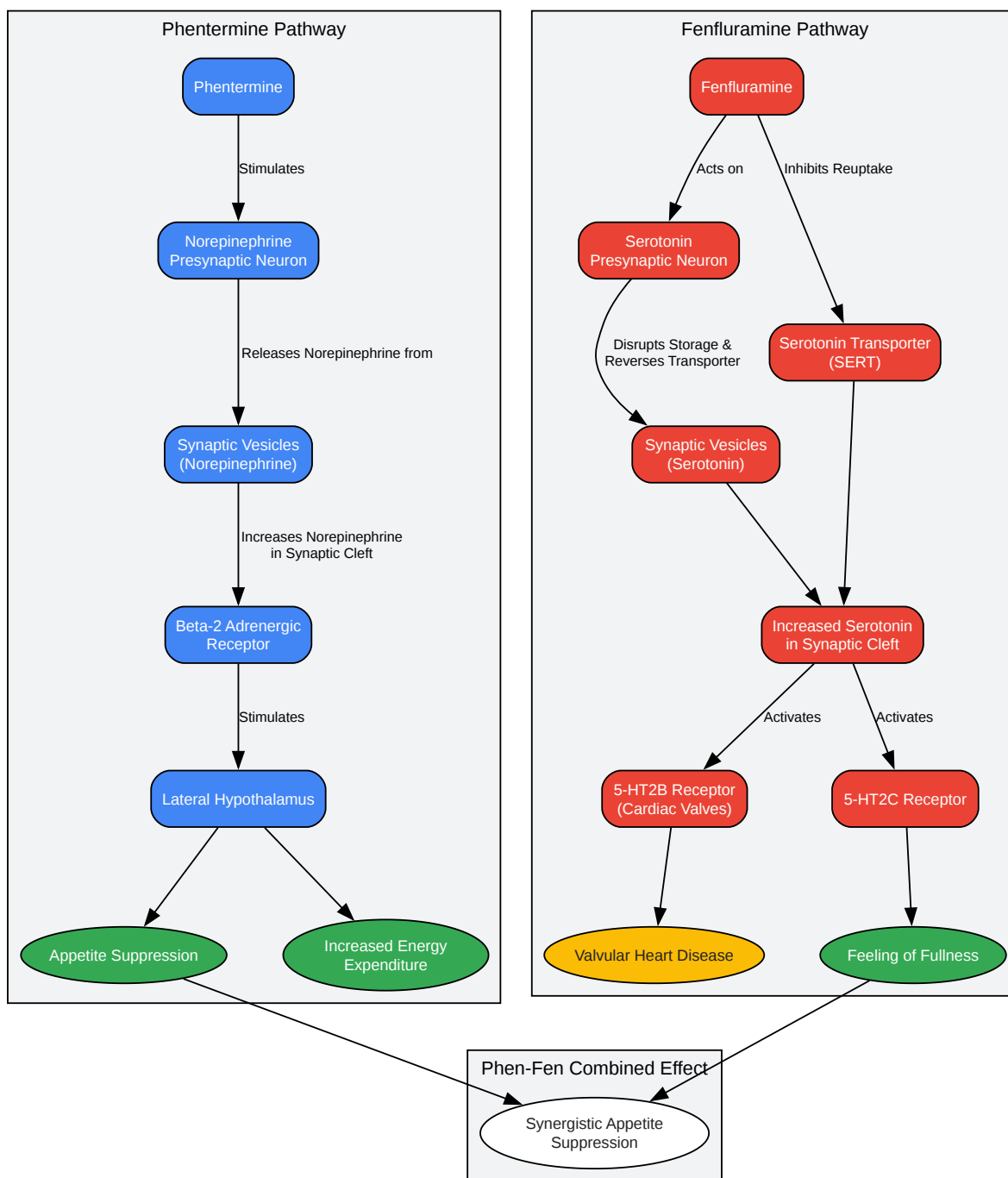
- Study Design: A retrospective analysis of data collected from an outpatient obesity center between 1993 and 1999.[4]
- Patient Population: Patients who attended the center for at least 12 weeks with at least 4 visits, were taking either phentermine or phen-fen, and had a body mass index (BMI) of  $\geq 30$  kg/m<sup>2</sup>. [4]
- Intervention: Patients were prescribed either phentermine alone or a combination of phentermine and fenfluramine, in conjunction with a very-low-calorie diet (VLCD).[4]
- Primary Outcome: The primary outcome measured was the percentage of weight loss at 12 weeks.[4]
- Data Analysis: Weight changes over 12 weeks were compared between the two treatment groups for both men and women separately.[4]

## Double-Blind Clinical Trial in Weight Control (Weintraub et al., 1984)

- Study Design: A double-blind, controlled clinical trial.[\[18\]](#)
- Patient Population: 81 individuals with simple obesity (130% to 180% of ideal body weight).[\[18\]](#)
- Intervention Groups:
  - Phentermine resin (30 mg in the morning)
  - Fenfluramine hydrochloride (20 mg three times a day)
  - Combination of phentermine resin (15 mg in the morning) and fenfluramine hydrochloride (30 mg before the evening meal)
  - Placebo[\[18\]](#)
- Concomitant Therapy: All participants were prescribed individualized diets.[\[18\]](#)
- Duration: 24 weeks.[\[18\]](#)
- Primary Outcome: Weight loss.[\[18\]](#)

## Mechanism of Action: Signaling Pathways

Phentermine and fenfluramine exert their effects on weight loss through distinct yet complementary neurochemical pathways.



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Caption: Signaling pathways of phentermine and fenfluramine.

Phentermine is a sympathomimetic amine that stimulates the release of norepinephrine from presynaptic vesicles in the lateral hypothalamus.[19][20] This increase in norepinephrine stimulates beta-2 adrenergic receptors, leading to appetite suppression and potentially increased energy expenditure.[19][20][21]

Fenfluramine primarily acts as a serotonin-releasing agent and reuptake inhibitor.[22][23] It increases serotonin levels in the synaptic cleft by disrupting vesicular storage and reversing the function of the serotonin transporter (SERT).[22][23] The active metabolite of fenfluramine, norfenfluramine, is a potent agonist of serotonin 5-HT<sub>2B</sub> and 5-HT<sub>2C</sub> receptors.[22] Activation of 5-HT<sub>2C</sub> receptors is thought to contribute to the feeling of fullness and reduced appetite.[22] However, the stimulation of 5-HT<sub>2B</sub> receptors, which are abundant in human cardiac valves, is believed to be the mechanism responsible for the development of valvular heart disease.[22]

The combination of phentermine and fenfluramine was thought to produce a synergistic effect on weight loss by targeting both the noradrenergic and serotonergic pathways involved in appetite regulation.[4]

## Conclusion

While the phentermine-fenfluramine combination may have offered a modest, though not consistently statistically significant, advantage in weight loss over phentermine monotherapy in some studies, this was overshadowed by the severe and unacceptable risk of cardiovascular complications. Retrospective analysis confirms the serious safety concerns that led to the withdrawal of fenfluramine. Phentermine monotherapy, when used appropriately and in suitable patient populations, has demonstrated efficacy in weight management without the same degree of cardiovascular risk, particularly concerning valvular heart disease.[15][16][17] This historical comparison underscores the critical importance of long-term safety data in the development and prescription of anti-obesity medications.

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